9(R)-PAHSA: A Comprehensive Technical Guide to a Novel Endogenous Lipid with Therapeutic Potential
9(R)-PAHSA: A Comprehensive Technical Guide to a Novel Endogenous Lipid with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 9(R)-Palmitic Acid Hydroxy Stearic Acid (9(R)-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) with significant biological activity. As the predominant stereoisomer of 9-PAHSA, this lipid molecule has emerged as a key player in metabolic regulation and inflammatory signaling. This document consolidates the current understanding of 9(R)-PAHSA, detailing its discovery, chemical properties, and biological significance, with a particular focus on its anti-inflammatory and insulin-sensitizing effects. Detailed experimental protocols for its quantification and functional characterization are provided, alongside a comprehensive summary of quantitative data from in vitro and in vivo studies. Furthermore, key signaling pathways modulated by 9(R)-PAHSA, including the GPR120 and NF-κB pathways, are visually represented through detailed diagrams to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, metabolic diseases, and drug development.
Introduction
9(R)-PAHSA is a recently identified bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Structurally, it is formed through the esterification of palmitic acid to the hydroxyl group at the 9th carbon of a stearic acid molecule, with the (R) stereochemistry at the chiral center. The discovery of FAHFAs, and specifically 9-PAHSA, arose from studies on AG4OX mice, which overexpress the glucose transporter GLUT4 in their adipose tissue. These mice, despite being obese, exhibit enhanced insulin sensitivity and glucose tolerance, a phenotype linked to elevated levels of FAHFAs, with 9(R)-PAHSA being the most abundant isomer in their adipose tissue.
Subsequent research has revealed that 9(R)-PAHSA is not only a biomarker of insulin sensitivity but also an active signaling molecule with potent anti-diabetic and anti-inflammatory properties. Its levels are found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting a potential role in the pathophysiology of type 2 diabetes and related metabolic disorders. This has spurred significant interest in 9(R)-PAHSA as a potential therapeutic agent for a range of metabolic and inflammatory conditions.
Chemical and Physical Properties
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Systematic Name: (R)-9-(palmitoyloxy)octadecanoic acid
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Abbreviation: 9(R)-PAHSA
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Molecular Formula: C₃₄H₆₆O₄
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Molecular Weight: 554.9 g/mol
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Class: Branched Fatty Acid Ester of a Hydroxy Fatty Acid (FAHFA)
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Structure: An ester linkage between the carboxyl group of palmitic acid (a C16:0 fatty acid) and the hydroxyl group on the 9th carbon of stearic acid (a C18:0 fatty acid). The stereocenter at the 9th carbon is in the (R) configuration.
Biological Significance
The biological activities of 9(R)-PAHSA are multifaceted, with primary roles in metabolic regulation and the modulation of inflammatory responses.
Anti-inflammatory Effects
9(R)-PAHSA has demonstrated significant anti-inflammatory properties in various preclinical models. It has been shown to attenuate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This effect is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Insulin Sensitization and Glucose Homeostasis
A hallmark of 9(R)-PAHSA's biological function is its ability to improve insulin sensitivity and glucose tolerance.[2] It enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promotes glucose uptake in adipocytes and other insulin-sensitive tissues.[2] These effects are, at least in part, mediated by its interaction with G-protein coupled receptor 120 (GPR120), a receptor for fatty acids that plays a crucial role in metabolic regulation.[3]
Adipocyte Browning
Recent studies have indicated that 9-PAHSA can promote the "browning" of white adipose tissue (WAT), a process that increases thermogenesis and energy expenditure.[4] This effect is also linked to the activation of GPR120 and the subsequent inhibition of inflammatory pathways within adipocytes.[4]
Autophagy Regulation
9-PAHSA has been implicated in the regulation of autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components. In the context of diabetic cardiomyopathy, 9-PAHSA has been shown to improve cardiac function by promoting autophagic flux.[5]
Quantitative Data Summary
The following tables summarize the quantitative data available for 9(R)-PAHSA from various in vitro and in vivo studies.
| Parameter | Cell Type/Model | Value | Reference |
| In Vitro Activity | |||
| Anti-inflammatory IC₅₀ (CXCL10) | Human peripheral blood mononuclear cells | ~10-100 µM (for 9-PAHSA) | [6] |
| GPR120 Activation EC₅₀ | Not specified for 9(R)-PAHSA | TUG-891 (agonist): 43.7 nM | [7] |
| Glucose Uptake Stimulation | 3T3-L1 adipocytes | Effective at 20 µM (for 9-PAHSA) | [6] |
| In Vivo Efficacy | |||
| Oral Dose (mice) | db/db mice | 50 mg/kg | [5] |
| Oral Dose (mice) | Diet-induced obese mice | 45 mg/kg | [6] |
| Endogenous Levels | |||
| Human Serum (Healthy) | Human | Higher than in T2DM patients | [5] |
| Human Serum (T2DM) | Human | Significantly lower than healthy controls | [5] |
Signaling Pathways
9(R)-PAHSA exerts its biological effects through the modulation of key signaling pathways, most notably the GPR120 and NF-κB pathways.
GPR120 Signaling Pathway
9(R)-PAHSA acts as a ligand for GPR120, a G-protein coupled receptor expressed in various metabolically active tissues, including adipocytes, macrophages, and intestinal L-cells. Activation of GPR120 by 9(R)-PAHSA can trigger multiple downstream signaling cascades.
NF-κB Signaling Pathway Inhibition
A key anti-inflammatory mechanism of 9(R)-PAHSA involves the inhibition of the NF-κB signaling pathway. In inflammatory conditions, stimuli like LPS activate a cascade that leads to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. 9(R)-PAHSA can interfere with this process.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 9(R)-PAHSA.
Quantification of 9(R)-PAHSA in Biological Samples by LC-MS/MS
Objective: To accurately quantify the concentration of 9(R)-PAHSA in serum, plasma, or tissue homogenates.
Materials:
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Internal Standard: ¹³C-labeled 9(R)-PAHSA
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Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
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Formic Acid
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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LC-MS/MS system with a C18 column
Protocol:
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Sample Preparation:
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For serum/plasma: Thaw samples on ice. To 100 µL of sample, add 900 µL of ice-cold methanol containing the ¹³C-labeled internal standard.
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For tissues: Homogenize a known weight of tissue in a suitable buffer. Perform a lipid extraction using a modified Bligh-Dyer method.
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Protein Precipitation: Vortex the sample-methanol mixture vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Solid Phase Extraction (SPE):
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Condition the C18 SPE cartridge with methanol followed by water.
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Load the supernatant from the centrifugation step onto the cartridge.
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Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
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Elute the 9(R)-PAHSA and internal standard with a high percentage of organic solvent (e.g., 90% acetonitrile in water).
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LC-MS/MS Analysis:
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Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection volume of the initial mobile phase.
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Inject the sample onto a C18 column.
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Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol with a formic acid modifier.
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Set the mass spectrometer to operate in negative ion mode and monitor for the specific precursor-to-product ion transitions for both 9(R)-PAHSA and its ¹³C-labeled internal standard.
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Quantification: Construct a calibration curve using known concentrations of 9(R)-PAHSA and the internal standard. Calculate the concentration of 9(R)-PAHSA in the samples based on the peak area ratios.
In Vitro Anti-inflammatory Assay: LPS-stimulated Cytokine Production
Objective: To assess the anti-inflammatory activity of 9(R)-PAHSA by measuring its effect on cytokine production in macrophages stimulated with LPS.
Materials:
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Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Lipopolysaccharide (LPS) from E. coli
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9(R)-PAHSA
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ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
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96-well cell culture plates
Protocol:
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Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
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Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 9(R)-PAHSA (e.g., 1, 10, 50, 100 µM) or vehicle control. Incubate for 1-2 hours.
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Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
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Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
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Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
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Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
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Data Analysis: Normalize the cytokine concentrations to the vehicle control and plot the dose-response curve to determine the inhibitory effect of 9(R)-PAHSA.
In Vitro Insulin Sensitivity Assay: Glucose Uptake in Adipocytes
Objective: To evaluate the effect of 9(R)-PAHSA on insulin-stimulated glucose uptake in adipocytes.
Materials:
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Differentiated adipocytes (e.g., 3T3-L1)
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Krebs-Ringer-HEPES (KRH) buffer
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Insulin
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2-deoxy-D-[³H]glucose (radiolabeled glucose)
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Cytochalasin B
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Scintillation fluid and counter
Protocol:
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Cell Preparation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a multi-well plate.
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Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.
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Pre-treatment with 9(R)-PAHSA: Wash the cells with KRH buffer and then incubate with KRH buffer containing various concentrations of 9(R)-PAHSA or vehicle for 1 hour.
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Insulin Stimulation: Add insulin to the wells at a final concentration of 100 nM (or a dose-response range) and incubate for 30 minutes.
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Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the wells and incubate for 10-15 minutes.
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Termination of Uptake: Stop the glucose uptake by adding ice-cold KRH buffer containing cytochalasin B.
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Cell Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Normalize the radioactive counts to the protein concentration in each well and compare the glucose uptake between the different treatment groups.
Conclusion and Future Directions
9(R)-PAHSA is a promising endogenous lipid with significant potential for the development of novel therapeutics for metabolic and inflammatory diseases. Its ability to improve insulin sensitivity, reduce inflammation, and promote energy expenditure through adipocyte browning makes it a particularly attractive candidate for addressing the complex pathophysiology of type 2 diabetes and obesity.
Future research should focus on several key areas:
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Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and pathways responsible for the synthesis and degradation of 9(R)-PAHSA is crucial for modulating its endogenous levels.
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Receptor Deorphanization and Signaling: While GPR120 is a known receptor, further investigation is needed to identify other potential receptors and to fully delineate the downstream signaling pathways.
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Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered 9(R)-PAHSA are necessary for its development as a drug.
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Clinical Translation: Well-designed clinical trials are required to evaluate the safety and efficacy of 9(R)-PAHSA in humans for the treatment of metabolic and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
